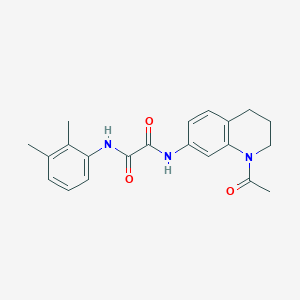

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dimethylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13-6-4-8-18(14(13)2)23-21(27)20(26)22-17-10-9-16-7-5-11-24(15(3)25)19(16)12-17/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDFUELDJHQJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dimethylphenyl)ethanediamide is a synthetic compound that has garnered attention in various fields including medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and potential therapeutic applications.

The compound can be described with the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4 |

| Molecular Weight | 354.4 g/mol |

| LogP | 2.825 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 54.556 Ų |

These properties suggest that the compound has moderate lipophilicity and a relatively low polar surface area, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies indicate its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

- Antioxidant Activity : Preliminary investigations suggest that this compound exhibits antioxidant properties. It has been tested using standard assays such as DPPH and ABTS scavenging methods, showing significant free radical scavenging activity .

Antioxidant Properties

Research has demonstrated that this compound possesses notable antioxidant capabilities. In comparative studies against standard antioxidants:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Ascorbic Acid | 30.0 |

| Trolox | 28.5 |

These results indicate that the compound's antioxidant activity is comparable to established antioxidants.

Enzyme Inhibition Studies

In enzyme inhibition assays targeting AChE and BChE:

| Enzyme | IC50 (nM) |

|---|---|

| AChE | 134.57 ± 3.99 |

| BChE | 27.06 ± 9.12 |

The compound demonstrated effective inhibition of BChE with a lower IC50 value compared to AChE, suggesting a stronger affinity for BChE which may have implications for treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Neuroprotective Effects

A study involving animal models of neurodegeneration indicated that administration of this compound resulted in improved cognitive functions and reduced oxidative stress markers in the brain . This suggests potential therapeutic applications in neurodegenerative disorders.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Further research is warranted to explore its efficacy in vivo.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dimethylphenyl)ethanediamide exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. For instance:

- In Vitro Studies : A study on human breast cancer cell lines revealed a reduction in cell viability by over 50% when treated with the compound at a concentration of 10 µM for 48 hours.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, indicating its potential utility in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Cell Line Study : In a controlled experiment involving human breast cancer cells, treatment with the compound resulted in significant apoptosis and reduced cell proliferation.

- Animal Models : In vivo studies involving animal models of inflammation showed that administration of the compound led to a marked decrease in paw edema compared to control groups.

Comparison with Similar Compounds

Tetrahydroquinoline Modifications

Linker Diversity

- The ethanediamide linker in the target compound contrasts with benzamide (21, 22) or sulfonamide (24) linkers. Ethanediamide’s flexibility and polarity may alter binding kinetics compared to rigid aromatic linkers.

- Sulfonamide-containing analogs (e.g., 24) are established carbonic anhydrase inhibitors, while benzamide derivatives (e.g., 21) show broader enzyme isoform selectivity .

Phenyl Group Variations

- The 2,3-dimethylphenyl group in the target compound is shared with compound 21 and certain pesticides (e.g., alachlor analogs ). This substituent likely enhances lipophilicity, influencing membrane permeability.

Research Implications and Limitations

Further studies should prioritize:

Enzyme inhibition assays (e.g., carbonic anhydrase isoforms).

Crystallographic analysis using programs like SHELXL or ORTEP-III to elucidate binding modes.

Comparative pharmacokinetic profiling against analogs with oxo or sulfonamide groups.

Limitations : Absence of direct data on the target compound necessitates extrapolation from analogs. Experimental validation is critical to confirm hypothesized properties.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dimethylphenyl)ethanediamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline and dimethylphenyl moieties. Key steps include:

- Acylation : Acetylation of the tetrahydroquinoline core under anhydrous conditions using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

- Amidation : Coupling of the acetylated tetrahydroquinoline with 2,3-dimethylphenyl-substituted ethanediamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in aprotic solvents like DMF or DCM.

- Optimization : Yield improvements are achieved by controlling stoichiometry, reaction temperature (0–25°C), and purification via column chromatography or recrystallization. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- ¹H/¹³C-NMR : Assigns proton and carbon environments, with discrepancies (e.g., unexpected splitting) resolved by comparing experimental data to computational predictions (DFT or molecular modeling) .

- IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Inconsistent peaks may indicate side products, necessitating repurification.

- Mass Spectrometry (EI/ESI-MS) : Confirms molecular weight. Discrepancies between observed and theoretical m/z values require reanalysis under varying ionization conditions .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated, and which software tools are recommended for refinement?

Methodological Answer:

- Data Validation : Use the IUCr checkCIF tool to identify outliers in bond lengths/angles. Discrepancies >3σ may suggest twinning or incorrect space group assignment .

- Refinement Tools :

- Twinned Data : For overlapping reflections, apply twin law refinement in SHELXL or use PLATON to detect twinning .

Q. What strategies address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic or crystallographic data?

Methodological Answer:

- Root Cause Analysis :

- Conformational Flexibility : Compare DFT-optimized conformers to crystallographic torsion angles. Flexible moieties (e.g., acetyl groups) may adopt multiple conformations in solution vs. solid state .

- Solvent Effects : Re-run DFT calculations with solvent models (e.g., PCM for NMR chemical shifts) to account for polarity-induced shifts .

- Validation : Cross-check with alternative methods (e.g., X-ray vs. neutron diffraction for H-bonding networks) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?

Methodological Answer:

- Derivative Design : Synthesize analogs with modifications to the acetyl group (e.g., isobutyryl in ) or dimethylphenyl ring (halogenation/sulfonation) to probe electronic effects .

- Assay Selection :

- Antimicrobial Activity : Use agar dilution assays (MIC determination) against Gram-positive/negative strains .

- Enzymatic Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays, correlating IC₅₀ values with substituent electronegativity .

- Data Interpretation : Multivariate analysis (e.g., PCA or CoMFA) to link structural descriptors (logP, polar surface area) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.